An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS: 176661-75-9)
An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS: 176661-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical compound 2-(1-methyl-1H-pyrazol-4-yl)ethanol, CAS number 176661-75-9. Due to the limited availability of public domain data, this document focuses on providing a framework for its potential synthesis, characterization, and biological evaluation based on established principles of organic chemistry and medicinal chemistry of related pyrazole-containing compounds. While specific experimental data for this molecule is scarce, this guide offers detailed hypothetical protocols and data interpretation strategies to aid researchers in their investigation of this compound.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)ethanol
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₁₀N₂O | Confirmed from supplier data. |
| Molecular Weight | 126.16 g/mol | Confirmed from supplier data. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Typical for small, functionalized heterocyclic compounds. |
| Boiling Point | > 200 °C | Estimated based on similar substituted pyrazoles and ethanol derivatives. |
| Melting Point | < 25 °C | Likely a liquid at room temperature. |
| Solubility | Soluble in water, ethanol, methanol, DMSO, and other polar organic solvents | The hydroxyl group and pyrazole nitrogens suggest high polarity. |
| pKa | ~14-15 (hydroxyl proton), ~2-3 (pyrazole ring protonation) | Estimated based on analogous structures. |
Synthesis
A definitive, published experimental protocol for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common strategy would involve the construction of the pyrazole ring followed by the introduction or modification of the ethanol side chain.
Proposed Synthetic Pathway
A logical approach would be the reduction of a corresponding carboxylic acid or ester, such as ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)ethanol.
Detailed Hypothetical Experimental Protocol
Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Intermediate)
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension. Stir for 30 minutes at 0 °C.
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Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Reduction to 2-(1-methyl-1H-pyrazol-4-yl)ethanol (Final Product)
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To a flame-dried round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) and anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
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Filter the mixture through a pad of Celite®, washing the filter cake with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify by flash column chromatography on silica gel to afford 2-(1-methyl-1H-pyrazol-4-yl)ethanol.
Spectroscopic Characterization (Hypothetical Data)
The following tables summarize the expected spectroscopic data for 2-(1-methyl-1H-pyrazol-4-yl)ethanol based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | s | 1H | H-3 (pyrazole ring) |
| ~7.30 | s | 1H | H-5 (pyrazole ring) |
| ~3.85 | s | 3H | N-CH₃ |
| ~3.80 | t, J = 6.4 Hz | 2H | -CH₂-OH |
| ~2.75 | t, J = 6.4 Hz | 2H | Pyrazole-CH₂- |
| ~1.70 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | C-3 (pyrazole ring) |
| ~128.5 | C-5 (pyrazole ring) |
| ~118.0 | C-4 (pyrazole ring) |
| ~62.0 | -CH₂-OH |
| ~39.0 | N-CH₃ |
| ~29.0 | Pyrazole-CH₂- |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Expected Peaks/Fragments |
| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 2940, 2870 (C-H stretch), 1550 (C=N stretch), 1050 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 126 (M⁺), 111 (M⁺ - CH₃), 95 (M⁺ - CH₂OH), 81 |
Potential Biological Activity and Applications
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities.
General Biological Profile of Pyrazoles
Pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:
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Anti-inflammatory
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Analgesic
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Anticancer
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Antimicrobial
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Anticonvulsant
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole-based kinase inhibitors in drug discovery, it is plausible that 2-(1-methyl-1H-pyrazol-4-yl)ethanol could interact with various protein kinases. A hypothetical screening workflow is presented below.
Workflow Diagram: Biological Screening Cascade
Caption: A potential workflow for the biological evaluation of the target compound.
Conclusion
2-(1-methyl-1H-pyrazol-4-yl)ethanol is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data is currently lacking in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-established chemical transformations. The hypothetical spectroscopic and biological data presented herein should serve as a valuable reference for researchers initiating studies on this and related pyrazole derivatives. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.
